2-(2-Chlorophenyl)guanidine;2,4,6-trinitrophenol
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Overview
Description
2-(2-Chlorophenyl)guanidine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-(2-Chlorophenyl)guanidine and 2,4,6-trinitrophenol. 2-(2-Chlorophenyl)guanidine is a derivative of guanidine, a compound known for its strong basic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)guanidine typically involves the reaction of 2-chloroaniline with cyanamide under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the guanidine derivative .
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .
Industrial Production Methods: Industrial production of 2-(2-Chlorophenyl)guanidine follows similar synthetic routes but is scaled up using continuous flow reactors to ensure consistent product quality and yield. For 2,4,6-trinitrophenol, industrial production involves large-scale nitration processes with stringent safety measures due to the compound’s explosive nature .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)guanidine undergoes various chemical reactions, including nucleophilic substitution and addition reactions. It can react with electrophiles to form substituted guanidines .
2,4,6-Trinitrophenol undergoes reduction reactions to form aminophenols and can participate in electrophilic aromatic substitution reactions. It is also known to form complexes with metals due to its acidic nature .
Common Reagents and Conditions: Common reagents for reactions involving 2-(2-Chlorophenyl)guanidine include alkyl halides, acyl chlorides, and isocyanates. Reactions are typically carried out under basic conditions .
For 2,4,6-trinitrophenol, common reagents include reducing agents such as sodium dithionite and catalytic hydrogenation conditions. Electrophilic aromatic substitution reactions often use reagents like halogens and sulfonating agents .
Major Products: Reactions involving 2-(2-Chlorophenyl)guanidine typically yield substituted guanidines and ureas. Reduction of 2,4,6-trinitrophenol produces aminophenols, while electrophilic substitution yields halogenated or sulfonated derivatives .
Scientific Research Applications
2-(2-Chlorophenyl)guanidine is used in medicinal chemistry as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system . It is also used in the development of agrochemicals and as a reagent in organic synthesis.
2,4,6-Trinitrophenol has applications in forensic science for the detection of explosives and in environmental monitoring due to its presence as a pollutant . It is also used in the synthesis of dyes, pharmaceuticals, and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action for 2-(2-Chlorophenyl)guanidine involves its interaction with biological targets such as enzymes and receptors. It acts as a ligand, binding to specific sites and modulating their activity .
2,4,6-Trinitrophenol exerts its effects through its strong oxidizing properties. It can disrupt cellular processes by inducing oxidative stress and damaging cellular components . Its acidic nature also allows it to interact with proteins and nucleic acids, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds:
- 2-Nitrophenol
- 4-Nitrophenol
- 2,4-Dinitrophenol
- 2,4,6-Trinitrotoluene (TNT)
Uniqueness: 2-(2-Chlorophenyl)guanidine is unique due to its combination of a chlorinated aromatic ring with a guanidine moiety, which imparts distinct chemical reactivity and biological activity .
2,4,6-Trinitrophenol is unique among nitroaromatic compounds due to its high acidity and strong oxidizing properties, making it more reactive and explosive compared to other nitrophenols .
Properties
CAS No. |
61705-86-0 |
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Molecular Formula |
C13H11ClN6O7 |
Molecular Weight |
398.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)guanidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H8ClN3.C6H3N3O7/c8-5-3-1-2-4-6(5)11-7(9)10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,(H4,9,10,11);1-2,10H |
InChI Key |
OOQFSYKCSDBDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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